![molecular formula C18H15FN4O2 B2438837 5-(3-fluoro-4-methylphenyl)-1-(3-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1170847-45-6](/img/structure/B2438837.png)
5-(3-fluoro-4-methylphenyl)-1-(3-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-fluoro-4-methylphenyl)-1-(3-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C18H15FN4O2 and its molecular weight is 338.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anti-protozoal Activity
One notable application of derivatives similar to 5-(3-fluoro-4-methylphenyl)-1-(3-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione involves their synthesis for biological activities, particularly as anti-protozoal and anti-cancer agents. Dürüst et al. (2012) discussed the bioisosteric design and synthesis of novel oxadiazolyl pyrrolo triazole diones, showcasing their potential in vitro anti-protozoal and cytotoxic activities. This implies that derivatives of the compound could serve in developing treatments against protozoal infections and certain cancers (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Fluorescence Detection and Imaging
The compound's derivatives have also found utility in enhancing the capabilities of fluorescence detection and imaging. Shimada and Mizuguchi (1992) demonstrated the use of a Cookson-type reagent, derived from a similar structural motif, for high-performance liquid chromatography with fluorescence detection. This application is pivotal in biochemical assays and the analytical evaluation of biological samples, indicating the compound's potential in facilitating sensitive and stable detection methods (Shimada & Mizuguchi, 1992).
Radiolabelling for PET Imaging
Further, Flagothier et al. (2013) explored a [18F] prosthetic group derivative for specific ligation with tyrosine-containing peptides or proteins, aiming to develop versatile radiolabelling techniques for PET imaging. This suggests that similar compounds could be employed in designing new imaging agents, enhancing diagnostic accuracy and therapeutic monitoring in various diseases (Flagothier, Warnier, Dammicco, Lemaire, & André, 2013).
properties
IUPAC Name |
5-(3-fluoro-4-methylphenyl)-3-(3-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c1-10-4-3-5-13(8-10)23-16-15(20-21-23)17(24)22(18(16)25)12-7-6-11(2)14(19)9-12/h3-9,15-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYUEWWGSQBQGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)C)F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine] hydrochloride](/img/structure/B2438754.png)
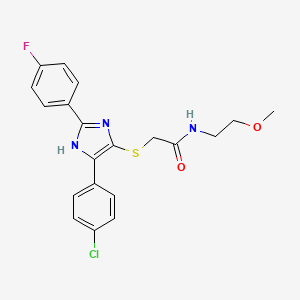
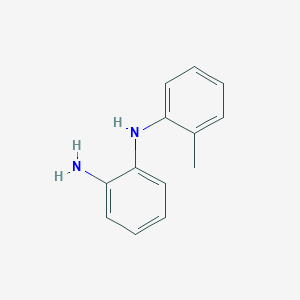
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2438759.png)
![6-Methylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2438760.png)
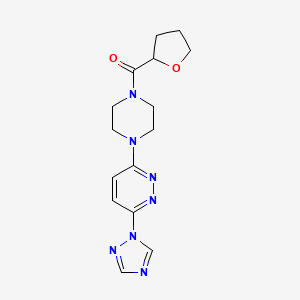
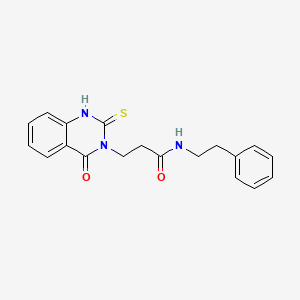
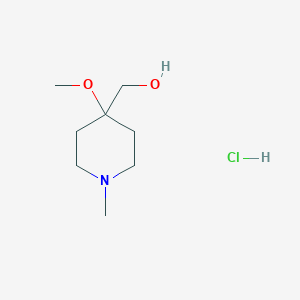

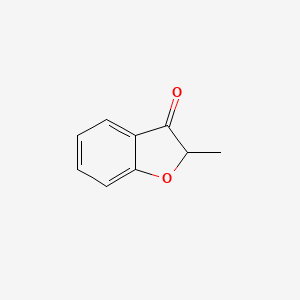
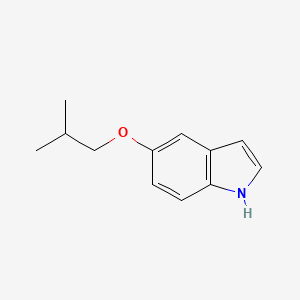
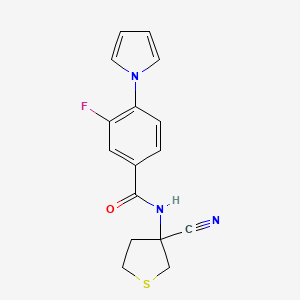
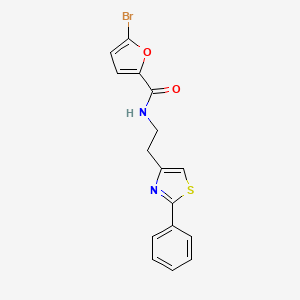
![N-(5-chloro-2-methoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2438774.png)